(5-Fluoro-2,3-dihydro-1-benzofuran-3-YL)methanamine
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Overview
Description
(5-Fluoro-2,3-dihydro-1-benzofuran-3-YL)methanamine is a chemical compound with the molecular formula C9H11FNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom and an amine group in its structure makes it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2,3-dihydro-1-benzofuran-3-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with o-hydroxyacetophenone.
Etherification and Dehydrative Cyclization: The o-hydroxyacetophenone undergoes etherification and dehydrative cyclization under basic conditions to form the benzofuran ring.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2,3-dihydro-1-benzofuran-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(5-Fluoro-2,3-dihydro-1-benzofuran-3-YL)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (5-Fluoro-2,3-dihydro-1-benzofuran-3-YL)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
(5-Fluoro-2,3-dihydro-1-benzofuran-3-YL)methanamine is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
(5-fluoro-2,3-dihydro-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C9H10FNO/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,6H,4-5,11H2 |
InChI Key |
IXGYBNQLRLRBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)F)CN |
Origin of Product |
United States |
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